2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol
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Overview
Description
2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino, methoxyanilino, and nitro groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization: Starting with cyanoacetate and urea, the initial cyclization forms a pyrimidine ring.
Methoxylation: The addition of a methoxy group to the aniline derivative.
Final Assembly: The final step involves coupling the substituted pyrimidine with ethanolamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining specific temperatures during each reaction step to ensure proper formation of intermediates.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Aminated Derivatives: Formed by reduction of the nitro group.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
586983-53-1 |
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Molecular Formula |
C13H16N6O4 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
2-[[4-amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N6O4/c1-23-9-5-3-2-4-8(9)16-12-10(19(21)22)11(14)17-13(18-12)15-6-7-20/h2-5,20H,6-7H2,1H3,(H4,14,15,16,17,18) |
InChI Key |
FWHDLLWTESTDBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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